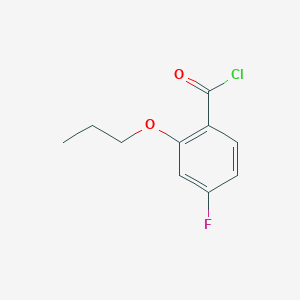

4-Fluoro-2-n-propoxybenzoyl chloride

Description

4-Fluoro-2-n-propoxybenzoyl chloride (CAS RN: 1443347-78-1) is a fluorinated aromatic acyl chloride with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.6366 g/mol . The compound features a benzoyl chloride backbone substituted with a fluorine atom at the para-position and an n-propoxy group at the ortho-position. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in reactions requiring selective acylation.

Properties

IUPAC Name |

4-fluoro-2-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-5-14-9-6-7(12)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKOIQXLUDIKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-n-propoxybenzoyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Esterification: The 4-fluorobenzoic acid is esterified with n-propyl alcohol in the presence of a catalyst such as sulfuric acid to form 4-fluoro-2-n-propoxybenzoic acid.

Industrial Production Methods

Industrial production of 4-Fluoro-2-n-propoxybenzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-n-propoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form 4-fluoro-2-n-propoxybenzoic acid.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Produces substituted benzoyl derivatives.

Hydrolysis: Produces 4-fluoro-2-n-propoxybenzoic acid.

Coupling Reactions: Produces biaryl compounds.

Scientific Research Applications

4-Fluoro-2-n-propoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules for research purposes.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-n-propoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, it can modify proteins or other biomolecules by acylation, affecting their function and activity .

Comparison with Similar Compounds

Key Differences :

- Reactivity : Fluorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon. However, steric constraints in the ortho-substituted derivative may offset this advantage in certain reactions.

Functional Group Variations: Methyl vs. Fluoro Substitutents

4-Methyl-2-propoxybenzoyl chloride (CAS RN: 168465-11-0) replaces the fluorine atom with a methyl group, altering both electronic and steric profiles.

| Compound Name | CAS RN | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoro-2-n-propoxybenzoyl chloride | 1443347-78-1 | 4-F, 2-OPr | C₁₀H₁₀ClFO₂ | 216.6366 |

| 4-Methyl-2-propoxybenzoyl chloride | 168465-11-0 | 4-Me, 2-OPr | C₁₁H₁₃ClO₂ | 212.67 |

Key Differences :

- Electronic Effects : The methyl group is electron-donating, reducing electrophilicity at the carbonyl carbon compared to the electron-withdrawing fluorine. This makes the methyl-substituted derivative less reactive in acylation reactions .

- Steric Effects : Both compounds have ortho-propoxy groups, but the smaller fluorine atom in 4-Fluoro-2-n-propoxybenzoyl chloride may allow better substrate accessibility in sterically demanding reactions.

Halogen-Swapped Analogs: Bromine vs. Fluorine

4-Bromobenzoyl chloride (CAS RN: 586-75-4) replaces both the fluorine and propoxy groups with a single bromine atom.

| Compound Name | CAS RN | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Fluoro-2-n-propoxybenzoyl chloride | 1443347-78-1 | 4-F, 2-OPr | C₁₀H₁₀ClFO₂ | 216.6366 |

| 4-Bromobenzoyl chloride | 586-75-4 | 4-Br | C₇H₄BrClO | 223.46 |

Key Differences :

- Reactivity : Bromine’s lower electronegativity compared to fluorine reduces electron withdrawal, making 4-Bromobenzoyl chloride less electrophilic. However, its simpler structure (lacking the propoxy group) may enhance reactivity in unhindered environments .

Research Findings and Implications

Positional Isomerism : The ortho-propoxy group in 4-Fluoro-2-n-propoxybenzoyl chloride introduces steric effects that may necessitate higher temperatures or catalysts for efficient acylation compared to its meta-substituted isomer .

Substituent Effects : Fluorine’s electron-withdrawing capability enhances electrophilicity, but steric hindrance from ortho substituents can dominate in reactions with bulky nucleophiles. This contrasts with methyl-substituted analogs, where reduced electrophilicity limits utility in demanding syntheses .

Halogen Comparisons : Bromine-substituted benzoyl chlorides are less electronegative but more lipophilic, favoring applications in hydrophobic matrices, whereas fluorine’s polarity suits aqueous-organic hybrid systems .

Biological Activity

4-Fluoro-2-n-propoxybenzoyl chloride is an organic compound with the molecular formula C10H10ClFO2. It serves as a significant intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and agrochemical applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the para position and a propoxy group at the ortho position relative to the carbonyl group. This unique structure enhances its reactivity and allows for diverse chemical transformations.

4-Fluoro-2-n-propoxybenzoyl chloride acts primarily as an acyl chloride, reacting with nucleophiles to form acyl derivatives. The presence of the fluorine atom increases electrophilicity, facilitating nucleophilic substitution reactions. In biological systems, this compound can modify proteins and other biomolecules through acylation, potentially altering their function and activity.

Antiviral Properties

Recent studies have indicated that compounds structurally similar to 4-Fluoro-2-n-propoxybenzoyl chloride exhibit antiviral activity against various viruses, including SARS-CoV-2. For example, compounds derived from similar scaffolds showed effective inhibition of viral replication with EC50 values ranging from 5.9 to 13.0 μM without significant cytotoxicity . This suggests that 4-Fluoro-2-n-propoxybenzoyl chloride could have potential as an antiviral agent, warranting further investigation.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research indicates that similar benzoyl chlorides can exhibit significant antibacterial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.

Study on Antiviral Efficacy

In a study evaluating various compounds for their efficacy against SARS-CoV-2, derivatives of benzoyl chlorides were tested for antiviral activity. Compounds with structural similarities to 4-Fluoro-2-n-propoxybenzoyl chloride demonstrated promising results in inhibiting viral replication while maintaining low cytotoxicity levels. The findings suggest that modifications in the benzoyl structure can enhance antiviral potency .

| Compound | EC50 (μM) | Cytotoxicity (CC50 > μM) |

|---|---|---|

| Compound A | 6.0 | >100 |

| Compound B | 9.0 | >100 |

| 4-Fluoro-2-n-propoxybenzoyl chloride (hypothetical) | TBD | TBD |

Research on Antimicrobial Activity

Another study focused on the antimicrobial effects of fluorinated benzoyl derivatives showed that these compounds could inhibit the growth of various bacterial strains effectively. The study highlighted the importance of the fluorine atom in enhancing biological activity through increased lipophilicity and binding affinity to bacterial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.